An In-depth Technical Guide to 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane and its Structural Analogue
An In-depth Technical Guide to 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane and its Structural Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also presents in-depth information on the structurally similar and well-documented compound, 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP), to serve as a valuable reference for researchers.
Chemical Identity and Properties of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane is an aromatic diamine containing a hexafluoroisopropylidene bridge. The presence of trifluoromethyl groups and amino functionalities makes it a potentially valuable monomer for the synthesis of high-performance polymers.
Table 1: Physicochemical Properties of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
| Property | Value | Reference |
| CAS Number | 7060-51-7, 116325-74-7 | [1][2] |
| Molecular Formula | C17H16F6N2 | [1] |
| Molecular Weight | 362.31 g/mol | [1] |
| Melting Point | 105-106 °C | [1] |
| Boiling Point | 303.83 °C at 760 mmHg | [1] |
| Density | 1.263 g/cm³ | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Hazard Identification | Irritant | [2] |
Synthesis Pathway: A Reference from a Structural Analogue
Caption: Synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane.
Experimental Protocol for the Synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP)
The following is a representative experimental protocol for the synthesis of 6FAP, which may serve as a methodological basis for the synthesis of its methyl analogue.
Step 1: Nitration of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane
This step involves the nitration of the precursor to introduce nitro groups onto the aromatic rings.
Materials:
-
2,2-Bis(4-hydroxyphenyl)hexafluoropropane
-
Ethanol
-
Dilute Nitric Acid
Procedure:
-
In a reaction vessel, dissolve 2,2-Bis(4-hydroxyphenyl)hexafluoropropane in ethanol. The molar ratio of ethanol to the starting material should be approximately 4:1.[3]
-
Maintain the reaction temperature at 60°C.[3]
-
Slowly add dilute nitric acid to the solution. The molar ratio of nitric acid to the starting material should be approximately 2.15:1.[3]
-
Allow the reaction to proceed for 6 hours at 60°C.[3]
-
Upon completion, the product, 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, can be isolated. A yield of up to 96% has been reported for this step.[3]
Step 2: Reduction of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
This step reduces the nitro groups to amino groups to yield the final product.
Materials:
-
2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
-
Ethanol
-
Hydrazine Hydrate
-
FeCl3/Activated Carbon catalyst
Procedure:
-
Disperse the 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in ethanol.
-
Add the FeCl3/Activated Carbon catalyst. The mass ratio of the catalyst to the nitro compound should be approximately 0.05:1.[3]
-
Heat the mixture to 85°C.[3]
-
Add hydrazine hydrate to the reaction mixture. The molar ratio of hydrazine hydrate to the nitro compound should be approximately 0.2:1.[3]
-
Maintain the reaction at 85°C for 10 hours.[3]
-
After the reaction is complete, the final product, 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, can be isolated from the reaction mixture. A yield of up to 92% has been reported for this reduction step.[3]
Potential Applications in Polymer Science
While specific applications for 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane are not detailed in the available literature, its structural characteristics suggest its utility as a monomer in polymer chemistry. The applications of its hydroxyl analogue, 6FAP, provide insights into its potential uses.
Table 2: Potential Applications Based on the Utility of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP)
| Application Area | Description | Reference |
| High-Performance Polyimides | 6FAP is a key monomer for synthesizing heat-resistant polymers, particularly fluorinated polyimides used in specialty electronic materials.[4][5] These polymers exhibit high thermal stability and desirable dielectric properties. | [4][5] |
| Polybenzoxazoles | The ortho-positioning of the amino and hydroxyl groups in 6FAP makes it an ideal precursor for the synthesis of polybenzoxazoles, which are used in semiconductor manufacturing.[6] | [6] |
| Gas Separation Membranes | Polyimides derived from 6FAP can form membranes with ultrafine microporosity, showing selectivity for hydrogen gas. These membranes also exhibit high proton conductivity and good chemical and thermal stability, making them suitable for fuel cell systems.[6] | [6] |
| Photosensitive Polymers | Polyimides synthesized from 6FAP have been shown to exhibit photosensitive properties.[6] | [6] |
Given the structural similarities, it is plausible that 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane could also serve as a valuable monomer for creating novel polymers with unique thermal, mechanical, and electronic properties. Further research into its synthesis and polymerization is warranted to explore its full potential.
References
- 1. CAS#:7060-51-7 | 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane | Chemsrc [chemsrc.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. The synthesis of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane [finechemicals.com.cn]
- 4. apicdmo.com [apicdmo.com]
- 5. specialchem.com [specialchem.com]
- 6. ossila.com [ossila.com]
